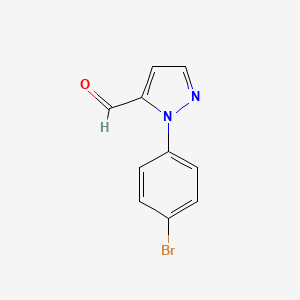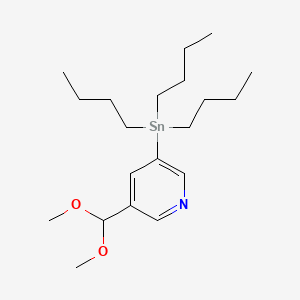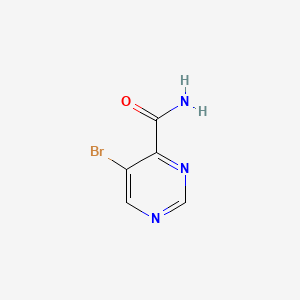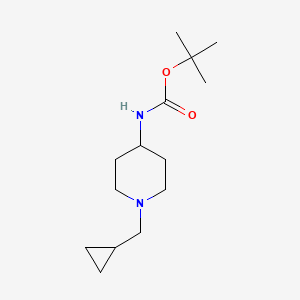
4-(N-BOC-Amino)-1-(ciclopropilmetil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and a cyclopropylmethyl group attached to the piperidine ring
Aplicaciones Científicas De Investigación
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of central nervous system (CNS) disorders.
Mecanismo De Acción
While the specific mechanism of action for 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is not mentioned, piperidone analogs have been bio-assayed for their varied activity . They have wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine typically involves the protection of the amino group with a BOC group, followed by the introduction of the cyclopropylmethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride (NaH) to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine can be optimized by employing continuous flow reactors and solid acid catalysts. This approach enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives with different oxidation states.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Deprotection: The major product is the free amine, 4-amino-1-(cyclopropylmethyl)piperidine.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation: Piperidone derivatives are the major products of oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(N-BOC-Amino)piperidine: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less selective in binding interactions.
1-(Cyclopropylmethyl)piperidine: Lacks the BOC-protected amino group, limiting its versatility in synthetic applications.
4-Amino-1-(cyclopropylmethyl)piperidine: The deprotected form of the compound, which may have different reactivity and binding properties.
Uniqueness
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the BOC-protected amino group and the cyclopropylmethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALDJKFQXNVNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693180 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228836-97-2 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
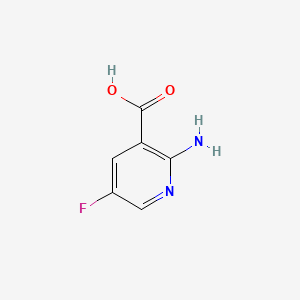

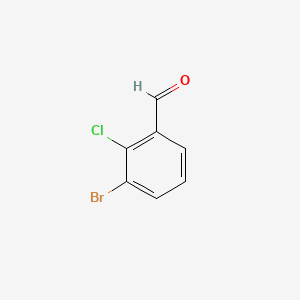
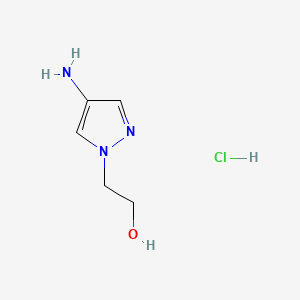

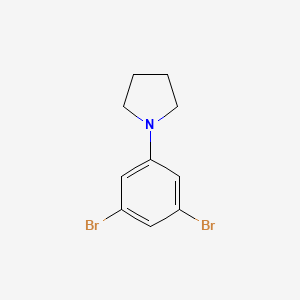
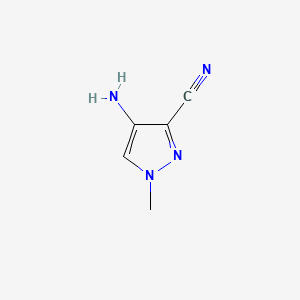
![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
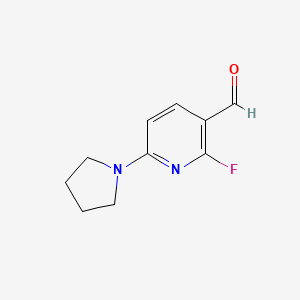
![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)

